![molecular formula C₁₉H₁₈O₆ B1147214 2-Deoxy-3,5-di-O-benzoylribofuranose CAS No. 112137-63-0](/img/structure/B1147214.png)
2-Deoxy-3,5-di-O-benzoylribofuranose
Overview
Description
2-Deoxy-3,5-di-O-benzoylribofuranose is an organic compound with the molecular formula C19H18O6. It is derived from ribose, a sugar molecule, by replacing two hydroxyl groups with benzoyl groups. This compound is a crystalline solid that is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .
Mechanism of Action
Target of Action
2-Deoxy-3,5-di-O-benzoylribofuranose is a biochemical compound used extensively in proteomics research . It is primarily used as a synthetic intermediate in organic synthesis .
Mode of Action
It is known that it is based on the structure of ribose, with two hydroxyl groups replaced by benzoyl groups . This modification likely influences its interaction with its targets.
Biochemical Pathways
It is known to play a pivotal role in the advancement of nucleoside analogs, which are used to suppress viral diseases like hiv and herpes simplex .
Pharmacokinetics
It is known to be soluble in some organic solvents such as chloroform, ethanol, and dichloromethane , which may influence its bioavailability.
Result of Action
Its role in the synthesis of nucleoside analogs suggests it may have significant effects on viral replication processes .
Action Environment
It is known to be hygroscopic and is typically stored in a freezer under an inert atmosphere . These storage conditions suggest that moisture and oxygen levels in the environment may influence its stability.
Preparation Methods
2-Deoxy-3,5-di-O-benzoylribofuranose is typically synthesized through chemical methods. The synthesis process generally involves the following steps:
Starting Material: The synthesis begins with 2-deoxy-D-ribose.
Benzoylation: The 2-deoxy-D-ribose is reacted with benzoyl chloride in the presence of a base to form 2-deoxy-2-benzoyl-D-ribose.
Further Reaction: The intermediate product is then reacted with appropriate solvents and catalysts to yield this compound.
Chemical Reactions Analysis
2-Deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives by adding hydrogen atoms.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Deoxy-3,5-di-O-benzoylribofuranose has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study the structure and function of nucleosides and nucleotides.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Industrial Applications: It is utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
2-Deoxy-3,5-di-O-benzoylribofuranose can be compared with similar compounds such as:
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: This compound has a methoxy group instead of a hydroxyl group, which alters its chemical properties and reactivity.
2-Deoxy-2,3,5-tri-O-benzoylribofuranose: This compound has an additional benzoyl group, making it more hydrophobic and less reactive in certain conditions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between solubility and reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Deoxy-3,5-di-O-benzoylribofuranose is a significant compound in biochemical research, particularly for its role as a nucleoside analog. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields such as medicine and molecular biology.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈O₆
- Molecular Weight : 342.34 g/mol
- CAS Number : 112137-63-0
The compound features two benzoyl groups attached to the ribofuranose structure, enhancing its stability and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Hydroxyl Groups : The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base like pyridine.
- Deprotection : Selective deprotection of the 2-position hydroxyl group yields the final product.
This multi-step process can be optimized for higher yields in industrial applications.
This compound functions primarily as a nucleoside analog. Its incorporation into nucleic acids can disrupt normal cellular processes, particularly in viral replication and cancer cell proliferation. The benzoyl groups enhance the compound's interaction with enzymes involved in nucleic acid synthesis, which can lead to:
- Inhibition of Viral Polymerases : Prevents the synthesis of viral DNA/RNA.
- Interference with Cancer Cell Proliferation : Alters the replication process in cancer cells.
Case Studies and Research Findings
- Antiviral Activity : Studies have shown that nucleoside analogs similar to this compound exhibit significant antiviral properties against various viruses by inhibiting their polymerases .
- Anticancer Applications : Research indicates that compounds like this compound can effectively inhibit the growth of certain cancer cell lines by interfering with DNA synthesis .
- Fluorescent Probes : Variants of this compound have been developed as fluorescent probes for studying ATP binding sites in proteins, showcasing its versatility in biochemical research .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two benzoyl groups on ribofuranose | Nucleoside analog with antiviral and anticancer properties |
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose | Methoxy group instead of hydroxyl | Similar applications but altered reactivity |
1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose | Acetyl group addition | Used in drug development with different reactivity |
Applications
The biological activity of this compound makes it valuable across several domains:
- Medicinal Chemistry : Utilized as a building block for developing antiviral and anticancer drugs.
- Molecular Biology : Employed in studies involving nucleoside interactions and enzyme kinetics.
- Industrial Applications : Its derivatives are used in the production of fine chemicals and pharmaceuticals.
Properties
IUPAC Name |
[(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15?,16-,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCFUIMCQPPMTA-AQFXKWCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747486 | |
Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112137-63-0 | |
Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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